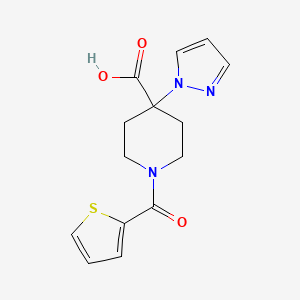

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves multi-step processes that can include nucleophilic aromatic substitution, hydrogenation, and iodination, as seen in the synthesis of key intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine for Crizotinib, highlighting the complexity and scalability of these synthetic routes (Fussell et al., 2012). Additionally, novel heterocyclic amino acids have been developed through regioselective synthesis, showcasing the versatility of pyrazole-piperidine structures as building blocks (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

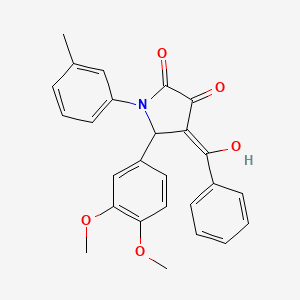

X-ray diffraction and DFT calculations have been employed to understand the molecular structure of related compounds, revealing detailed insights into their geometry and electronic structure. For instance, studies have analyzed the crystal structure and vibrational analysis of related nitrogenous compounds, aiding in the understanding of the molecular structure and potential functional applications of these molecules (Ban et al., 2023).

Chemical Reactions and Properties

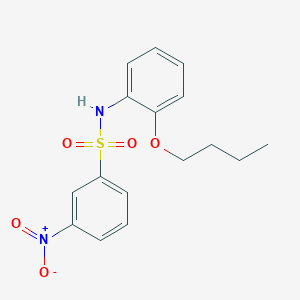

Chemical reactions involving pyrazole-piperidine compounds can lead to the formation of various bioactive molecules, with some methods facilitating the synthesis of biaryl pyrazole sulfonamide derivatives, indicating a breadth of chemical reactivity and potential pharmacological applications (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for the practical application and formulation of chemical compounds. Studies on related compounds have focused on solvated crystal structures and thermal properties, providing insights into their stability and behavior under various conditions (Galadzhun et al., 2018).

Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Synthesis

The chemical entity of interest is closely related to fused pyridine-4-carboxylic acids, which are synthesized through Combes-type reactions involving acyl pyruvates and amino heterocycles, followed by hydrolysis. This methodology facilitates the generation of a diverse library of compounds, including pyrazolo[3,4-b]pyridines, and allows for subsequent combinatorial transformations such as amide coupling and esterification. These compounds are valuable for drug synthesis, showcasing the chemical versatility of piperidine and pyrazole derivatives in medicinal chemistry and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Applications

A specific application in anticancer research is the development of Aurora kinase inhibitors. Compounds structurally related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" have shown potential in inhibiting Aurora A, a kinase involved in cell cycle regulation. This inhibition could be utilized in cancer treatment strategies, highlighting the potential therapeutic applications of these chemical structures in oncology (ロバート ヘンリー,ジェームズ, 2006).

Functionalization Reactions in Organic Synthesis

The compound is relevant to studies focusing on functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives through reactions with various binucleophiles. This research underscores the role of piperidine and pyrazole derivatives in synthetic organic chemistry, providing insights into reaction mechanisms and expanding the toolkit for synthesizing complex organic molecules (İ. Yıldırım et al., 2005).

Solid Form Characterization in Pharmaceutical Sciences

In pharmaceutical sciences, the solid form characterization of zwitterionic compounds related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" is crucial. These studies involve identifying stable polymorphs and hydrate forms, which are essential for determining the most suitable solid state for drug formulation and manufacturing. This research aids in understanding the physicochemical properties of drug compounds, which is critical for ensuring their stability, manufacturability, and therapeutic efficacy (Kojima et al., 2008).

Propriétés

IUPAC Name |

4-pyrazol-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12(11-3-1-10-21-11)16-8-4-14(5-9-16,13(19)20)17-7-2-6-15-17/h1-3,6-7,10H,4-5,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXBJMLMDFJKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)